Caproic Acid vs. Caprylic and Capric Acids: Superior Antibacterial Potency Against Campylobacter jejuni at Acidic pH
In a direct head-to-head comparison of MCFA antimicrobial activity against Campylobacter jejuni (a major poultry-borne pathogen), caproic acid exhibited an MIC of 0.25 mM at pH 6.0, compared to 0.5 mM for both caprylic acid (C8) and capric acid (C10)—a twofold potency advantage for the C6 compound [1]. At near-neutral pH 7.5, all three acids showed equal MIC values of 4 mM, indicating that caproic acid's differential advantage is most pronounced in acidic environments relevant to feed preservation and gut conditions [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Campylobacter jejuni |
|---|---|
| Target Compound Data | 0.25 mM at pH 6.0; 4 mM at pH 7.5 |
| Comparator Or Baseline | Caprylic acid (C8): 0.5 mM at pH 6.0, 4 mM at pH 7.5; Capric acid (C10): 0.5 mM at pH 6.0, 4 mM at pH 7.5 |
| Quantified Difference | Caproic acid MIC is 50% lower (2x more potent) than both caprylic and capric acids at pH 6.0; no difference at pH 7.5 |
| Conditions | In vitro broth microdilution assay; C. jejuni; pH 6.0 and pH 7.5 conditions |
Why This Matters
For feed additive formulators targeting Campylobacter control in poultry, caproic acid provides superior pH-dependent antimicrobial potency at lower molar concentrations than longer-chain MCFAs, enabling more cost-effective formulations at equivalent bacterial inhibition levels.
- [1] Hermans D, Martel A, Van Deun K, Verlinden M, Van Immerseel F, Garmyn A, Messens W, Heyndrickx M, Haesebrouck F, Pasmans F. Intestinal mucus protects Campylobacter jejuni in the ceca of colonized broiler chickens against the bactericidal effects of medium-chain fatty acids. Poultry Science. 2010;89(6):1144-1155. doi:10.3382/ps.2010-00717. View Source
